molecular formula C11H18N4O2 B6641230 (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone

(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone

Katalognummer B6641230
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: YFSTVZCRWUUVLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. Additionally, it has been used as a lead compound in drug discovery programs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.

Wirkmechanismus

The mechanism of action of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as acetylcholinesterase, β-secretase, and glycogen synthase kinase-3β. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce amyloid-β (Aβ) levels in the brain of animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone in lab experiments include its high potency and selectivity towards its target enzymes and proteins. Additionally, it has been shown to have good pharmacokinetic properties, making it a suitable lead compound for drug discovery programs. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Zukünftige Richtungen

There are several future directions for the research on (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone. One direction is to further study its mechanism of action and identify its target proteins and enzymes. Additionally, further research is needed to explore its potential therapeutic applications in various diseases. Furthermore, the synthesis method of this compound can be optimized to improve its yield and make it more accessible for researchers. Overall, this compound has shown promising results in various scientific research fields, and further research is needed to fully understand its potential applications.

Synthesemethoden

The synthesis of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a complex process that involves several steps. The starting material for this synthesis is 3-methyl-1-butanol, which is reacted with sodium azide to form 3-methyl-1-azidobutane. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propenyl)azetidin-2-one. The final step involves the reaction of this intermediate with 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde to form the desired product.

Eigenschaften

IUPAC Name

(3-hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8(2)3-4-15-7-10(12-13-15)11(17)14-5-9(16)6-14/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSTVZCRWUUVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(N=N1)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.